molecular formula C14H23N B181150 3,5-Di-tert-butylaniline CAS No. 2380-36-1

3,5-Di-tert-butylaniline

Cat. No.: B181150
CAS No.: 2380-36-1
M. Wt: 205.34 g/mol
InChI Key: MJKNHXCPGXUEDO-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylaniline is an organic compound with the molecular formula C14H23N. It is characterized by the presence of two tert-butyl groups attached to the benzene ring at the 3 and 5 positions, and an amino group at the 1 position. This compound is a derivative of aniline and is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications .

Mechanism of Action

Target of Action

3,5-Di-tert-butylaniline is a chemical compound with the molecular formula C14H23N It’s known to be used in the synthesis of lipophilic wedges , suggesting it may interact with lipid structures or pathways.

Mode of Action

It is known to react with 2-amino-6-chloropyrimidin-4-ol in a refluxing mixture of acetic and hydrochloric acid to synthesize lipophilic wedges . This suggests that it may interact with its targets through chemical reactions under specific conditions.

Biochemical Pathways

Given its role in the synthesis of lipophilic wedges , it may be involved in lipid-related biochemical pathways.

Pharmacokinetics

It’s soluble in alcohol and benzene , which may influence its absorption and distribution in the body.

Result of Action

As a reactant in the synthesis of lipophilic wedges , it may contribute to the properties of the resulting compounds.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its reactions are carried out in a refluxing mixture of acetic and hydrochloric acid , indicating that the compound’s activity may be dependent on specific chemical environments. Furthermore, it’s recommended to store the compound in a dark place, sealed, and in a dry room temperature environment , suggesting that light, air, and moisture may affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Di-tert-butylaniline can be synthesized through various methods. One common synthetic route involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions to ensure complete substitution at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Di-tert-butylaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tri-tert-butylaniline
  • 3,5-Dimethylaniline
  • 4-tert-Butylaniline
  • 2,5-Di-tert-butylaniline

Uniqueness

3,5-Di-tert-butylaniline is unique due to the specific positioning of the tert-butyl groups, which provides a distinct steric environment. This steric hindrance can significantly influence its reactivity and applications compared to other similar compounds .

Properties

IUPAC Name

3,5-ditert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKNHXCPGXUEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178493
Record name 3,5-Di-tert-butylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-36-1
Record name 3,5-Bis(1,1-dimethylethyl)benzenamine
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URL https://commonchemistry.cas.org/detail?cas_rn=2380-36-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Di-tert-butylaniline
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Record name 3,5-Di-tert-butylaniline
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Record name 3,5-di-tert-butylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,5-Di-tert-butylaniline particularly interesting in coordination chemistry?

A: this compound, when modified to contain a thiol group (forming an o-aminothiophenol), displays a fascinating non-innocent character as a ligand. [] This means that it can exist in multiple oxidation states within a metal complex, influencing the overall electronic structure and properties of the compound.

Q2: How does the non-innocent nature of o-aminothiophenolates derived from this compound manifest in metal complexes?

A: Studies have shown that upon coordination to metals like Nickel(II), Palladium(II), and Platinum(II), the o-aminothiophenolate ligand can exist not only in its reduced form (o-aminothiophenolate(1-)), but also as a π-radical species called o-iminothionebenzosemiquinonate(1-). [] This radical character significantly contributes to the electronic and magnetic properties of the resulting complexes.

Q3: Can you provide an example of how the oxidation state of the o-aminothiophenolate ligand, derived from this compound, is determined in a metal complex?

A: Researchers utilize a variety of techniques, including X-ray crystallography, electron paramagnetic resonance (EPR) spectroscopy, and electrochemistry. For instance, X-ray crystallography of complexes with the o-aminothiophenolate ligand, derived from this compound, reveals distinct bond lengths and angles depending on the ligand's oxidation state. [] EPR spectroscopy helps identify the presence of unpaired electrons, characteristic of radical species. []

Q4: Are there other examples of this compound derivatives acting as non-innocent ligands?

A: Yes, research has shown that the benzene-1,2-dithiolato ligand, structurally related to the o-aminothiophenolates and also incorporating the 3,5-Di-tert-butylbenzene moiety, displays similar non-innocent behavior in complexes with Molybdenum and Tungsten. [] These complexes, initially assigned as M(VI) (d0) species, have been re-classified as M(V) (d1) systems with a ligand-centered radical. []

Q5: Beyond coordination chemistry, has this compound been studied in other contexts?

A: Yes, the influence of the bulky tert-butyl groups on the reactivity of this compound derivatives has been a subject of investigation. Studies have examined the dissociation constants of 2-halo-3,5-Di-tert-butylanilines and the rates of deacetylation of their corresponding acetanilides. [, ] These studies shed light on the steric effects imposed by the tert-butyl substituents.

Q6: Are there any applications of cyclotriphosphazene derivatives containing this compound?

A: Research explored the synthesis and photophysical properties of cyclotriphosphazene derivatives incorporating Schiff base ligands derived from this compound. [] These compounds showed interesting emission properties in the visible light range, indicating potential applications in materials science and sensing.

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